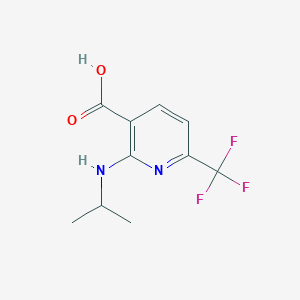![molecular formula C10H15Cl2FN2 B13477473 3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B13477473.png)
3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride is a chemical compound that features a pyridine ring substituted with a fluorine atom and a pyrrolidinylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidinylmethyl Intermediate: The pyrrolidinylmethyl group can be synthesized through the reaction of pyrrolidine with formaldehyde.
Substitution on the Pyridine Ring: The fluorine atom is introduced to the pyridine ring through a nucleophilic substitution reaction using a fluorinating agent such as Selectfluor®.
Coupling Reaction: The pyrrolidinylmethyl group is then coupled to the fluoropyridine ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of the reduced pyridine derivative.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways.
Industrial Applications: It is used in the synthesis of other complex molecules and as a reagent in chemical reactions.
作用机制
The mechanism of action of 3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidinylmethyl group allows the compound to bind to proteins and enzymes, modulating their activity. The fluorine atom enhances the compound’s ability to penetrate biological membranes and reach its targets .
相似化合物的比较
Similar Compounds
4-Fluoro-3-methyl-α-Pyrrolidinovalerophenone: Similar in structure but with different functional groups.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom and a trifluoromethyl group on the pyridine ring.
®-3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride: Similar structure with a different substitution pattern.
Uniqueness
3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the fluorine atom and the pyrrolidinylmethyl group enhances its reactivity and potential as a pharmaceutical scaffold .
属性
分子式 |
C10H15Cl2FN2 |
|---|---|
分子量 |
253.14 g/mol |
IUPAC 名称 |
3-fluoro-4-(pyrrolidin-2-ylmethyl)pyridine;dihydrochloride |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-10-7-12-5-3-8(10)6-9-2-1-4-13-9;;/h3,5,7,9,13H,1-2,4,6H2;2*1H |
InChI 键 |
ZEGRLOBFEOLPDP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)CC2=C(C=NC=C2)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13477391.png)





![3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid](/img/structure/B13477423.png)
![6-Benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride](/img/structure/B13477438.png)
![7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13477455.png)

![1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13477463.png)



